BenchChemオンラインストアへようこそ!

6-Oxa-2-azaspiro[4.5]decane

aqueous solubility physicochemical profiling spirocyclic scaffold

6‑Oxa‑2‑azaspiro[4.5]decane is a saturated, heteroatom‑rich spirocyclic scaffold containing both an ether oxygen and a secondary amine nitrogen within a rigid [4.5] bicyclic framework (C₈H₁₅NO; MW 141.21 g·mol⁻¹). Its architecture is classified among ‘oxa‑azaspirocycles’, a privileged class of fragments increasingly deployed to replace classical monocyclic amines (morpholine, piperidine) in drug‑discovery programs.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 86423-15-6
Cat. No. B1426121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[4.5]decane
CAS86423-15-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CCNC2
InChIInChI=1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2
InChIKeyITHSHNHWJCXQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-2-azaspiro[4.5]decane (CAS 86423-15-6): Saturated Oxa‑Azaspirocyclic Building Block for Medicinal Chemistry Procurement


6‑Oxa‑2‑azaspiro[4.5]decane is a saturated, heteroatom‑rich spirocyclic scaffold containing both an ether oxygen and a secondary amine nitrogen within a rigid [4.5] bicyclic framework (C₈H₁₅NO; MW 141.21 g·mol⁻¹). Its architecture is classified among ‘oxa‑azaspirocycles’, a privileged class of fragments increasingly deployed to replace classical monocyclic amines (morpholine, piperidine) in drug‑discovery programs [1]. The scaffold is readily accessed via Rh(II)‑catalyzed spirocyclization of cyclic α‑diazocarbonyl precursors with tetrahydrofuran, a transformation that directly constructs the 6‑oxa‑2‑azaspiro[4.5]decane ring system in a single step [2].

Why Generic Morpholine, Piperidine, or Non‑Oxa Spirocycles Cannot Replace 6‑Oxa‑2‑azaspiro[4.5]decane in Structure‑Based Procurement


Superficial replacement of 6‑oxa‑2‑azaspiro[4.5]decane with morpholine, piperidine, or even non‑oxygenated spiro[4.5]decane analogs ignores three experimentally verified physicochemical divergences that directly impact pharmacokinetic performance: (i) oxa‑azaspirocycles consistently deliver 5‑ to 40‑fold higher aqueous solubility and ca. 1 log unit lower lipophilicity than their non‑oxa spirocyclic counterparts [1]; (ii) the electron‑withdrawing ether oxygen attenuates amine basicity by approximately one pKₐ unit, altering ionization state at physiological pH relative to morpholine or piperidine [1]; and (iii) the spiro[4.5] junction imposes a distinct three‑dimensional vector that is not reproduced by planar monocycles, leading to significant differences in target binding geometry as documented for azaspiro[3.3]heptane‑morpholine pairs [2]. Consequently, a generic substitution frequently yields molecules with divergent solubility, lipophilicity, ionisation, and conformational preference — each parameter known to govern absorption, distribution, metabolism, and off‑target liability.

Quantitative Comparative Evidence for 6‑Oxa‑2‑azaspiro[4.5]decane Against Closest Analogs and Alternatives


Aqueous Solubility: Oxa‑Spirocyclic vs. Non‑Oxa Spirocyclic Scaffolds (Class‑Level Comparative Data)

Incorporation of an ether oxygen into a spirocyclic core dramatically raises aqueous solubility. In a systematic matched‑pair study, oxa‑spirocyclic amide 67 (structurally containing the oxa‑azaspiro motif) showed a 40‑fold higher kinetic solubility than its non‑oxa spirocyclic congener 66 (360 µM vs. 9 µM, phosphate‑buffered saline pH 7.4). A similar, albeit less pronounced, trend was observed in the 69/70 pair (7 µM → 118 µM) and the 72/73 pair (<5 µM → 34 µM) [1]. Although these data are derived from model amide derivatives rather than the free base of 6‑oxa‑2‑azaspiro[4.5]decane itself, the consistent 5‑ to 40‑fold solubility advantage across three independent matched pairs establishes a reliable class‑level property that is expected to translate to the parent scaffold.

aqueous solubility physicochemical profiling spirocyclic scaffold medicinal chemistry building blocks

Lipophilicity (logD₇.₄): Oxa‑Spirocyclic vs. Non‑Oxa Spirocyclic Analogues

The same matched‑pair series demonstrates that introduction of oxygen into the spirocyclic framework lowers the octanol‑water distribution coefficient by approximately one order of magnitude. For the three pairs 67/66, 70/69, and 73/72, the measured ΔlogD₇.₄ was consistently ≈−0.9 to −1.0 log unit [1]. This magnitude of lipophilicity reduction is comparable to the effect reported when replacing morpholine with azaspiro[3.3]heptane (ΔlogD₇.₄ up to −1.0) [2] and is relevant because lower logD generally correlates with reduced hERG binding, lower phospholipidosis potential, and improved metabolic stability.

logD lipophilicity oxa‑azaspiro ADME physicochemical property

Amine Basicity (pKₐ): Oxa‑Spirocyclic Amine vs. Non‑Oxa Spirocyclic Amine

Experimental pKₐ measurements on spirocyclic amine hydrochlorides (62–64) and their oxa‑spirocyclic counterparts (4b–6b) reveal a systematic decrease in basicity of ≈1 order of magnitude upon oxygen incorporation: pKₐ (non‑oxa) = 10.1–10.3 versus pKₐ (oxa‑spiro) = 8.9–9.5 [1]. This shift is attributed to the −I inductive effect of the ether oxygen positioned three bonds from the basic nitrogen. For comparison, the pKₐ of morpholine is approximately 8.5, while piperidine is approximately 11.1 [2]; therefore 6‑oxa‑2‑azaspiro[4.5]decane occupies a distinct intermediate ionisation profile that cannot be replicated by either monocyclic amine.

pKa amine basicity oxa‑azaspiro ionisation state physicochemical property

Scaffold‑Specific Synthesis: Rh(II)‑Catalyzed Spirocyclization Uniquely Yields 6‑Oxa‑2‑azaspiro[4.5]decane Core

The Dar'in group reported a direct Rh(II)‑catalyzed reaction between cyclic α‑diazocarbonyl compounds and tetrahydrofuran that proceeds via oxonium ylide formation followed by a Stevens‑type rearrangement, furnishing the 6‑oxa‑2‑azaspiro[4.5]decane scaffold in a single laboratory step [1]. This spirocyclization competes with C–H insertion to give 3‑(tetrahydrofur‑2‑yl)pyrrolidine products; the product ratio is tunable by catalyst choice (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂) [1]. No analogous catalytic method can simultaneously deliver the 2‑oxa‑6‑azaspiro[4.5]decane or 1‑oxa‑8‑azaspiro[4.5]decane positional isomers with comparable efficiency, meaning that the specific substitution pattern of 6‑oxa‑2‑azaspiro[4.5]decane is intrinsically linked to a unique, scalable synthetic route.

synthetic methodology Rh(II) catalysis spirocyclization building block synthesis

Target Engagement: Spirocyclic Oxa‑Azaspiro Scaffolds in DGAT1 Inhibitor Series

A series of spirocyclic DGAT1 inhibitors incorporating an oxadiazole‑linked spirocyclic core (related in topology to the 6‑oxa‑2‑azaspiro[4.5]decane framework) demonstrated IC₅₀ values of 7–20 nM against recombinant human DGAT1 [1]. When the spirocyclic centre was replaced by a simpler cyclohexane or piperidine linker in analogous series, a 50‑ to >100‑fold loss in potency was frequently observed (e.g., IC₅₀ > 500 nM for des‑spiro analogues), although exact head‑to‑head data for the unadorned 6‑oxa‑2‑azaspiro[4.5]decane building block are not publicly available [1]. The lead compound 12 from this series also demonstrated a significant reduction of plasma triglyceride excursion in an acute murine lipid challenge model, supporting target engagement in vivo [1].

DGAT1 inhibitor enzyme inhibition spirocyclic carboxylic acid metabolic disease

Procurement‑Relevant Application Scenarios for 6‑Oxa‑2‑azaspiro[4.5]decane Informed by Comparative Evidence


Hit‑to‑Lead Optimisation of DGAT1 or CCR1 Antagonist Programmes Requiring Improved Solubility and Metabolic Stability

Teams developing small‑molecule inhibitors of DGAT1 or antagonists of the CCR1 chemokine receptor should preferentially source 6‑oxa‑2‑azaspiro[4.5]decane as a core building block. The class‑level solubility advantage of up to 40‑fold over non‑oxa spirocycles [1] and the consistent logD reduction of ≈1 unit [1] address two critical pain points in early DGAT1/CCR1 programmes: poor aqueous solubility leading to erratic pharmacokinetics, and excessive lipophilicity driving off‑target binding. The confirmatory DGAT1 inhibitor data (IC₅₀ = 7–20 nM for spirocyclic series) [2] further validate the biological relevance of this chemical space.

Replacement of Morpholine or Piperidine in CNS‑Penetrant Candidates Where pKₐ Tuning is Critical

When a discovery programme requires an amine with pKₐ intermediate between morpholine (≈8.5) and piperidine (≈11.1), 6‑oxa‑2‑azaspiro[4.5]decane (pKₐ ≈ 8.9–9.5 predicted for the oxa‑azaspiro amine class) [1] offers a single‑point modulation of ionisation state without additional substituent effects. This is especially valuable for CNS programmes where the fraction of neutral species at pH 7.4 directly determines brain penetration, and where both excessively basic amines (lysosomal trapping) and excessively acidic amines (poor passive permeability) must be avoided. The spirocyclic framework additionally enforces a different exit vector from the molecule, which can distinguish the analogue from flat morpholine bioisosteres in patentability analysis.

Production of DNA‑Encoded Library (DEL) or Fragment‑Based Screening Sets with Superior Physicochemical Properties

Compound collection managers aiming to build DEL or fragment libraries with lead‑like property profiles should select 6‑oxa‑2‑azaspiro[4.5]decane over traditional monocyclic amines (morpholine, piperidine) because the oxa‑spirocyclic core simultaneously delivers higher aqueous solubility (up to 40×), lower logD (Δ ≈ −1), and a three‑dimensional shape that increases F(sp³) fraction [1]. The spirocyclic junction also doubles the number of potential growth vectors compared to a monocycle, increasing library diversity per synthesised molecule. The one‑step Rh(II)‑catalysed synthetic route [3] means that gram‑scale supply for DEL chemistry is practical and cost‑competitive with simpler building blocks.

Development of Novel Antibacterial Agents: Exploiting the 1‑Oxa‑9‑azaspiro[5.5]undecane‑MmpL3 Precedent

The demonstrated antituberculosis activity of 1‑oxa‑9‑azaspiro[5.5]undecane derivatives against the MmpL3 protein of Mycobacterium tuberculosis [4] establishes the broader anti‑infective potential of oxa‑azaspiro scaffolds. While 6‑oxa‑2‑azaspiro[4.5]decane differs in ring size, the shared design principle – embedding an ether oxygen within a rigid spirocyclic amine – is transferable. Teams pursuing MmpL3 or related membrane‑protein targets can rationally select 6‑oxa‑2‑azaspiro[4.5]decane to probe the effect of ring‑size contraction on potency and physicochemical profile, leveraging the intrinsic solubility and lipophilicity advantages of the oxa‑azaspiro class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.